4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
4,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H8F2O It is a derivative of biphenyl, where two fluorine atoms are substituted at the 4 and 4’ positions, and an aldehyde group is attached at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4,4’-difluorobiphenyl.
Formylation: The introduction of the aldehyde group at the 3 position can be achieved through a formylation reaction. One common method is the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Reaction Conditions: The reaction is typically carried out under anhydrous conditions and at a controlled temperature to ensure the selective formylation at the desired position.
Industrial Production Methods
Industrial production of 4,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4,4’-Difluoro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4,4’-Difluoro-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as liquid crystals for display technologies.
Mechanism of Action
The mechanism of action of 4,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
4,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde can be compared with other similar compounds, such as:
4,4’-Difluorobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4,4’-Dichloro-[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
4,4’-Difluoro-[1,1’-biphenyl]-2-carbaldehyde: The position of the aldehyde group is different, which can influence its chemical properties and reactivity.
The uniqueness of 4,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde lies in the specific positioning of the fluorine atoms and the aldehyde group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-5-(4-fluorophenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-4-1-9(2-5-12)10-3-6-13(15)11(7-10)8-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTYXZWHHCNSRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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